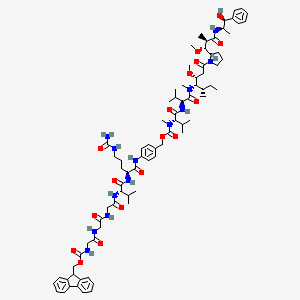
Fmoc-Gly3-VC-PAB-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Gly3-VC-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of Monomethyl auristatin E (MMAE), a potent cytotoxic agent, linked via a cleavable linker. This compound is primarily used in scientific research for its ability to target and kill cancer cells effectively .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly3-VC-PAB-MMAE involves multiple steps, including the preparation of the Fmoc-Gly3 peptide, the VC-PAB linker, and the conjugation with Monomethyl auristatin E. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .
化学反応の分析
Types of Reactions: Fmoc-Gly3-VC-PAB-MMAE undergoes various chemical reactions, including:
Cleavage reactions: The linker is cleavable, allowing the release of Monomethyl auristatin E at the target site.
Substitution reactions: Involving the replacement of functional groups to modify the compound’s properties
Common Reagents and Conditions:
Cleavage reactions: Typically involve acidic or enzymatic conditions to break the linker.
Substitution reactions: Use of nucleophiles or electrophiles under controlled pH and temperature conditions
Major Products: The primary product of these reactions is Monomethyl auristatin E, which exerts cytotoxic effects on cancer cells .
科学的研究の応用
Fmoc-Gly3-VC-PAB-MMAE is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a model compound to study drug-linker conjugation and release mechanisms.
Biology: Investigated for its ability to target and kill specific cell types, particularly cancer cells.
Medicine: Explored for its potential in cancer therapy, providing targeted delivery of cytotoxic agents to tumor cells.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications .
作用機序
The mechanism of action of Fmoc-Gly3-VC-PAB-MMAE involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The linker is cleaved, releasing Monomethyl auristatin E.
Cytotoxicity: Monomethyl auristatin E binds to tubulin, inhibiting microtubule formation and inducing cell cycle arrest and apoptosis
類似化合物との比較
Gly3-VC-PAB-MMAE: Another ADC linker conjugate with similar properties and applications.
VC-PAB-MMAE: A simpler version without the Fmoc-Gly3 component, used in similar research applications.
Uniqueness: Fmoc-Gly3-VC-PAB-MMAE is unique due to its specific linker design, which allows for controlled release of Monomethyl auristatin E. This design enhances its targeting efficiency and reduces off-target effects compared to other similar compounds .
特性
分子式 |
C79H113N13O17 |
|---|---|
分子量 |
1516.8 g/mol |
IUPAC名 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1 |
InChIキー |
KIUORDJMXYMPLB-DQERFBNYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















